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Compound of Interest

Compound Name: octahydro-2H-1,4-benzoxazine

Cat. No.: B1317814

An In-depth Technical Guide on the Chemical Structure Elucidation of Octahydro-2H-1,4-
benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chemical
structure elucidation of octahydro-2H-1,4-benzoxazine. The document outlines a plausible
synthetic route and details the application of key analytical techniques, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are
provided. All quantitative data from spectroscopic and spectrometric analyses are summarized
in structured tables for clarity and comparative purposes. Additionally, a logical workflow for the
structure elucidation process is presented using a Graphviz diagram, adhering to specified
visualization standards. This guide serves as a valuable resource for researchers and
professionals involved in the synthesis and characterization of heterocyclic compounds.

Introduction to Octahydro-2H-1,4-benzoxazine

Octahydro-2H-1,4-benzoxazine is a saturated heterocyclic compound with the chemical
formula CsH1sNO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a
cyclohexane ring fused to a morpholine ring. As a saturated derivative of benzoxazine, it lacks
the aromaticity of its precursor, which significantly influences its chemical and physical
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properties. Benzoxazine derivatives are a class of compounds known for a wide range of
biological activities, including antimicrobial, anticancer, and antihypertensive properties[2]. The
study of saturated analogs like octahydro-2H-1,4-benzoxazine is crucial for understanding
structure-activity relationships and for the development of new therapeutic agents. The
elucidation of its precise chemical structure is the foundational step for any further investigation
into its biological activity and potential applications in drug development.

Synthesis of Octahydro-2H-1,4-benzoxazine

A common route for the synthesis of saturated heterocyclic compounds is the catalytic
hydrogenation of their unsaturated aromatic counterparts. In the case of octahydro-2H-1,4-
benzoxazine, a plausible synthesis involves the reduction of a suitable 2H-1,4-benzoxazine
precursor.

Spectroscopic and Spectrometric Data

The structural confirmation of the synthesized octahydro-2H-1,4-benzoxazine is achieved
through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR chemical shifts for octahydro-2H-1,4-benzoxazine
are summarized in Table 1. These predictions are based on the analysis of similar saturated
heterocyclic systems.

Table 1: Predicted *H and 3C NMR Data for Octahydro-2H-1,4-benzoxazine
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Predicted *H Predicted 13C
Atom _ . _ . Notes
Chemical Shift (ppm) Chemical Shift (ppm)

Protons adjacent to

C2-H2 3.5-38 65 - 70
oxygen.
Protons adjacent to
C3-H: 28-3.1 45 - 50 _
nitrogen.
C4a-H 20-24 50 - 55 Bridgehead proton.
Cyclohexane ring
C5-H2 12-18 20 - 30
protons.
Cyclohexane ring
C6-H2 12-1.8 20- 30
protons.
Cyclohexane ring
C7-H: 12-18 20 - 30
protons.
Cyclohexane ring
C8-H: 12-1.8 20- 30
protons.
C8a-H 25-29 55-60 Bridgehead proton.
Broad singlet,
N-H 15-25 - exchangeable with

D20.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for octahydro-2H-1,4-benzoxazine are presented in Table
2.

Table 2: Predicted IR Absorption Data for Octahydro-2H-1,4-benzoxazine
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Predicted Absorption Range

Functional Group Vibration Mode
(cm~)
N-H 3300 - 3500 Stretching (secondary amine)
C-H 2850 - 2960 Stretching (alkane)
C-O 1050 - 1150 Stretching (ether)
C-N 1020 - 1250 Stretching (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major
fragments of octahydro-2H-1,4-benzoxazine are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for Octahydro-2H-1,4-benzoxazine

m/z lon Notes

142.1227 [M+H]* Protonated molecular ion.
141.1148 [M]* Molecular ion.

140.1081 [M-H]~ Deprotonated molecular ion.

Loss of water from the

124.1126 [M+H-H20]*
protonated molecule.

Experimental Protocols
Synthesis Protocol: Catalytic Hydrogenation of 2H-1,4-
benzoxazine

e Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2H-1,4-benzoxazine (1
equivalent) in a suitable solvent such as ethanol or methanol.

o Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%
Rhodium on alumina or Platinum(lV) oxide.
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e Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

e Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C)
and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.

o Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the
reaction mixture through a pad of celite to remove the catalyst.

« Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by distillation under reduced pressure to
yield pure octahydro-2H-1,4-benzoxazine.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIls or DMSO-de) in an NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse program. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting
solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum
over the range of 4000-400 cm~1,
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI) are common techniques for this type of
molecule.

e Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular
weight.

o Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS)
by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
obtain a fragmentation pattern, which can provide further structural information.

Visualized Workflow for Structure Elucidation

The logical flow of the experimental work for the structure elucidation of octahydro-2H-1,4-
benzoxazine is depicted in the following diagram.
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Caption: Experimental workflow for the structure elucidation.
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Conclusion

The structural elucidation of octahydro-2H-1,4-benzoxazine is a systematic process that
relies on a combination of organic synthesis and modern analytical techniques. The proposed
synthesis via catalytic hydrogenation provides a viable route to obtain the target compound.
Subsequent analysis by NMR spectroscopy, IR spectroscopy, and mass spectrometry allows
for the unambiguous confirmation of its chemical structure. The detailed protocols and
compiled data in this guide offer a solid framework for researchers and professionals to
successfully synthesize and characterize this and other related heterocyclic compounds,
paving the way for further investigations into their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1317814?utm_src=pdf-body
https://www.benchchem.com/product/b1317814?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/octahydro-2h-1-4-benzoxazine-52769-11-6
https://www.mdpi.com/2073-4360/12/3/694
https://www.mdpi.com/2073-4360/12/3/694
https://www.benchchem.com/product/b1317814#octahydro-2h-1-4-benzoxazine-chemical-structure-elucidation
https://www.benchchem.com/product/b1317814#octahydro-2h-1-4-benzoxazine-chemical-structure-elucidation
https://www.benchchem.com/product/b1317814#octahydro-2h-1-4-benzoxazine-chemical-structure-elucidation
https://www.benchchem.com/product/b1317814#octahydro-2h-1-4-benzoxazine-chemical-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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